2-((5-Fluorothiophene)-2-sulfonamido)-N-propylbenzamide
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Overview
Description
2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE is a complex organic compound that features a benzamide core structure with a 5-fluoro-2-thienylsulfonyl group and a propylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE typically involves multiple steps, starting with the preparation of the 5-fluoro-2-thienylsulfonyl chloride. This intermediate is then reacted with an amine, such as propylamine, under controlled conditions to form the desired sulfonamide. The final step involves the coupling of this intermediate with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
2-{[(5-METHYL-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.
Properties
Molecular Formula |
C14H15FN2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(5-fluorothiophen-2-yl)sulfonylamino]-N-propylbenzamide |
InChI |
InChI=1S/C14H15FN2O3S2/c1-2-9-16-14(18)10-5-3-4-6-11(10)17-22(19,20)13-8-7-12(15)21-13/h3-8,17H,2,9H2,1H3,(H,16,18) |
InChI Key |
KLKFXTYVPMGLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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